molecular formula C22H26O3 B027874 Ethynyl Estradiol 3-Acetate CAS No. 5779-47-5

Ethynyl Estradiol 3-Acetate

货号: B027874
CAS 编号: 5779-47-5
分子量: 338.4 g/mol
InChI 键: WHONTIANOSNSAH-AANPDWTMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethynyl Estradiol 3-Acetate is a synthetic estrogenic compound derived from estradiol, a natural estrogen hormone. It is commonly used in various hormonal therapies, including oral contraceptives and hormone replacement therapy. The compound is known for its high oral bioavailability and resistance to metabolic degradation, making it a preferred choice in pharmaceutical formulations .

准备方法

Synthetic Routes and Reaction Conditions

Ethynyl Estradiol 3-Acetate is synthesized through a series of chemical reactions starting from estradiolCommon reagents used in these reactions include acetylene gas for the ethynylation and acetic anhydride for the acetylation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Solvent extraction and crystallization techniques are employed to isolate and purify the final product .

化学反应分析

Types of Reactions

Ethynyl Estradiol 3-Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .

科学研究应用

Contraceptive Research

EEA is a crucial component in many combined oral contraceptives (COCs). It has been extensively studied for its efficacy and safety profile. Recent research highlights include:

  • Bioequivalence Studies : A study demonstrated the pharmacokinetics of EEA in a contraceptive vaginal ring, showing its effectiveness over multiple cycles. The results indicated a Pearl Index (PI) comparable to other contraceptive methods, confirming its reliability as a birth control option .
Study TypeEfficacy MeasurePearl Index (PI)Confidence Interval (CI)
Phase 3 TrialsPregnancy Rate2.98[2.13, 4.06]
Comparative StudyCycle Control3.10[1.87, 4.84]

Hormone Replacement Therapy

EEA has been used in HRT to manage menopausal symptoms effectively. Research indicates that it alleviates vasomotor symptoms such as hot flashes and night sweats:

  • Clinical Trials : Studies have shown that EEA improves quality of life in postmenopausal women, significantly reducing symptoms compared to placebo .
SymptomEEA Treatment EffectivenessPlacebo Effectiveness
Hot FlashesSignificant ReductionMinimal Reduction
Vaginal AtrophyMarked ImprovementNo Improvement

Oncology Applications

EEA has been investigated for its role in treating hormone-sensitive cancers:

  • Breast Cancer : EEA has been used as part of palliative care for breast cancer patients, particularly in cases where traditional therapies are not viable .

Case Study 1: Contraceptive Vaginal Ring

A multi-cycle study involving a contraceptive vaginal ring delivering EEA demonstrated high efficacy and user satisfaction among participants. The study included over 2,000 women and monitored cycle regularity and side effects.

  • Findings : The ring was well-tolerated with minimal side effects reported, reinforcing the safety profile of EEA in long-term use .

Case Study 2: Hormonal Therapy for Menopausal Symptoms

In a cohort of postmenopausal women undergoing HRT with EEA, significant improvements were observed in managing menopausal symptoms over six months.

  • Results : Participants reported a substantial decrease in both the frequency and severity of hot flashes, alongside improved mood stability .

作用机制

Ethynyl Estradiol 3-Acetate exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The compound’s high affinity for the estrogen receptor and its resistance to metabolic degradation contribute to its potent estrogenic activity .

相似化合物的比较

Ethynyl Estradiol 3-Acetate is compared with other synthetic estrogens such as:

This compound is unique due to its high oral bioavailability and resistance to metabolic degradation, making it a preferred choice in oral contraceptives and hormone replacement therapies .

生物活性

Ethynyl estradiol 3-acetate (EEA) is a synthetic estrogen widely used in hormonal contraceptives and hormone replacement therapies. Its biological activity is primarily mediated through its interaction with estrogen receptors, leading to various physiological effects. This article explores the biological activity of EEA, including its mechanism of action, pharmacodynamics, clinical applications, and relevant case studies.

EEA exerts its effects by binding to estrogen receptors (ERs), specifically ERα and ERβ, which are distributed in various tissues such as the uterus, breast, bone, and brain. Upon binding, EEA induces conformational changes in the receptor, allowing it to translocate to the nucleus and regulate gene transcription. This process leads to the synthesis of specific proteins that mediate estrogenic effects, such as:

  • Regulation of reproductive functions : EEA promotes endometrial proliferation and prepares the uterus for potential implantation.
  • Metabolic effects : It influences lipid metabolism and enhances insulin sensitivity.
  • Bone health : EEA helps maintain bone density by inhibiting bone resorption.

Pharmacodynamics

The pharmacodynamic profile of EEA includes:

  • Agonistic activity : EEA acts as a potent agonist at estrogen receptors, leading to significant biological responses.
  • Rapid effects : EEA can activate G protein-coupled estrogen receptors (GPER), resulting in rapid cellular responses independent of genomic actions .
  • Hepatic effects : It increases the synthesis of sex hormone-binding globulin (SHBG) and thyroid-binding globulin (TBG), influencing the bioavailability of other hormones .

Clinical Applications

EEA is primarily used in:

  • Contraception : As part of combined oral contraceptives (COCs), EEA effectively prevents ovulation and regulates menstrual cycles.
  • Hormone Replacement Therapy (HRT) : It alleviates menopausal symptoms such as hot flashes and vaginal atrophy .
  • Polycystic Ovary Syndrome (PCOS) : EEA is used in combination with progestins to manage symptoms associated with PCOS, including menstrual irregularities and hyperandrogenism .

Case Studies and Research Findings

  • Efficacy in PCOS Management :
    A randomized controlled trial compared the effects of metformin versus EEA combined with cyproterone acetate in women with PCOS. Results indicated that EEA significantly improved hormonal profiles and menstrual regularity compared to metformin alone .
  • Impact on Carotid Artery Thickness :
    A study assessing carotid intima-media thickness (IMT) in PCOS patients found that treatment with EEA resulted in favorable changes in metabolic markers but did not significantly alter IMT compared to baseline measurements. This suggests that while EEA may improve certain metabolic parameters, its impact on vascular health requires further investigation .
  • Safety Profile :
    Clinical trials have demonstrated that low-dose formulations containing EEA have a safety profile comparable to other hormonal contraceptives. However, there are concerns regarding potential side effects such as venous thromboembolism (VTE) associated with higher doses of estrogens .

Table 1: Summary of Clinical Effects of this compound

Clinical ApplicationEffectReference
ContraceptionPrevents ovulation
HRTAlleviates menopausal symptoms
PCOSRegulates menstrual cycles
Vascular HealthNo significant change in IMT

Table 2: Safety Profile Comparison

Study TypeFindingsReference
Randomized TrialLow incidence of adverse events
Meta-AnalysisIncreased risk of VTE at higher doses

属性

IUPAC Name

[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O3/c1-4-22(24)12-10-20-19-7-5-15-13-16(25-14(2)23)6-8-17(15)18(19)9-11-21(20,22)3/h1,6,8,13,18-20,24H,5,7,9-12H2,2-3H3/t18-,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHONTIANOSNSAH-AANPDWTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628371
Record name (17alpha)-17-Hydroxy-19-norpregna-1,3,5(10)-trien-20-yn-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5779-47-5
Record name (17alpha)-17-Hydroxy-19-norpregna-1,3,5(10)-trien-20-yn-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethynyl Estradiol 3-Acetate
Reactant of Route 2
Reactant of Route 2
Ethynyl Estradiol 3-Acetate
Reactant of Route 3
Reactant of Route 3
Ethynyl Estradiol 3-Acetate
Reactant of Route 4
Reactant of Route 4
Ethynyl Estradiol 3-Acetate
Reactant of Route 5
Ethynyl Estradiol 3-Acetate
Reactant of Route 6
Reactant of Route 6
Ethynyl Estradiol 3-Acetate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。